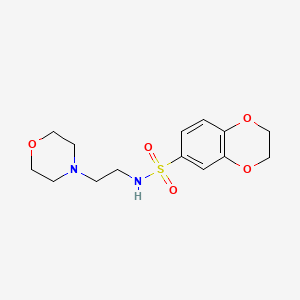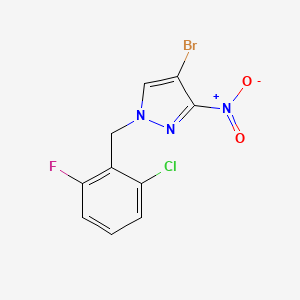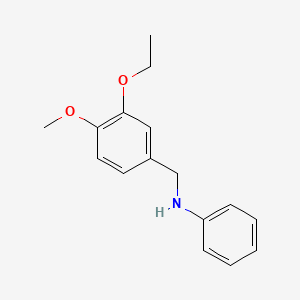
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BDBES, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various research fields due to its unique properties and mechanism of action.
作用机制
BDBES works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, BDBES can affect various physiological processes, leading to its potential use in various research fields.
Biochemical and physiological effects:
BDBES has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-cancer effects, and vasodilatory effects. These effects are due to its mechanism of action, which involves the inhibition of carbonic anhydrase.
实验室实验的优点和局限性
BDBES has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use in lab experiments, including its cost and potential side effects.
未来方向
There are several future directions for the use of BDBES in scientific research. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in cancer research as a chemotherapeutic agent. Additionally, BDBES may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully explore the potential of BDBES in these areas.
In conclusion, BDBES is a sulfonamide compound that has shown promising results in various scientific research fields due to its unique properties and mechanism of action. Its potential applications in neuroscience, cancer research, and cardiovascular research make it an ideal compound for further research.
合成方法
The synthesis of BDBES involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxine with morpholine to form N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine, which is then reacted with sulfamide to form BDBES. This synthesis method has been optimized to produce high yields of pure BDBES, making it an ideal compound for scientific research.
科学研究应用
BDBES has been extensively studied for its potential use in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, BDBES has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, BDBES has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In cardiovascular research, BDBES has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-22(18,15-3-4-16-5-7-19-8-6-16)12-1-2-13-14(11-12)21-10-9-20-13/h1-2,11,15H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZDFOTXLAODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)


![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)